
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide
Overview
Description
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide, also known as DFP-1080, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals called amides, which are known to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. Specifically, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. This inhibition leads to the accumulation of abnormal proteins in cells, which can trigger apoptosis. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has also been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects in cells and organisms. In cells, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of certain enzymes and receptors. In organisms, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have analgesic effects, reduce inflammation, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide in lab experiments is its high potency and specificity. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have a high affinity for certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the main limitations of using N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide is its potential toxicity. N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. One area of research is the development of new drugs based on the structure of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. By modifying the structure of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide, researchers could potentially develop new drugs with improved biological activity and fewer side effects. Another area of research is the investigation of the mechanisms underlying the biological effects of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide. By understanding how N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide interacts with enzymes and receptors in cells, researchers could gain insights into the underlying causes of various diseases and develop new treatments. Finally, the potential use of N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide in combination with other drugs or therapies should be explored, as this could lead to improved outcomes in the treatment of various diseases.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been studied for its potential to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. In drug development, N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide has been used as a lead compound for the development of new drugs with improved biological activity.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-11-2-4-12(5-3-11)6-9-16(20)19-15-8-7-13(17)10-14(15)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQWTVMCGQCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




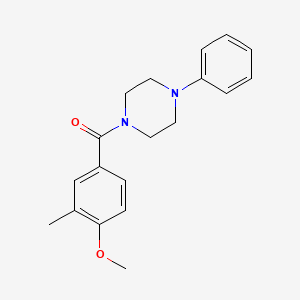
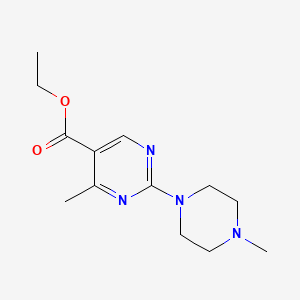
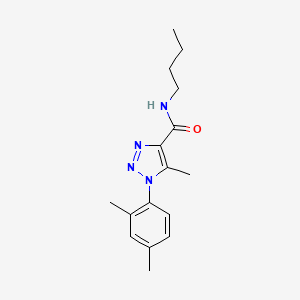
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4436864.png)
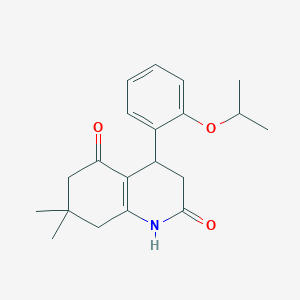
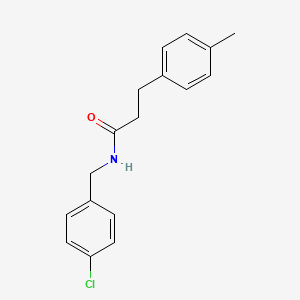
![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)
![11-oxo-N-(2-phenylethyl)-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4436882.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)
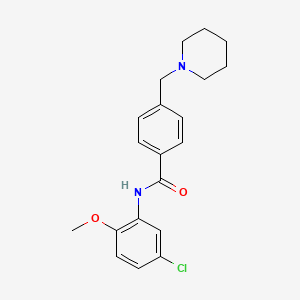
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4436911.png)

![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)